2,4-Dichloro-N'-(1-(3-(1H-tetraazol-1-YL)phenyl)ethylidene)benzohydrazide
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Overview
Description
2,4-Dichloro-N’-(1-(3-(1H-tetraazol-1-YL)phenyl)ethylidene)benzohydrazide is a chemical compound with the molecular formula C16H12Cl2N6O and a molecular weight of 375.22 g/mol . This compound is known for its unique structure, which includes a dichlorobenzene ring, a tetraazole ring, and a hydrazide linkage. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-N’-(1-(3-(1H-tetraazol-1-YL)phenyl)ethylidene)benzohydrazide typically involves the reaction of 2,4-dichlorobenzohydrazide with 3-(1H-tetraazol-1-yl)acetophenone under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, it is likely that similar reaction conditions are scaled up for industrial synthesis. This would involve larger reaction vessels, controlled heating, and purification steps to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-N’-(1-(3-(1H-tetraazol-1-YL)phenyl)ethylidene)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The chlorine atoms in the dichlorobenzene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield oxides, reduction may produce amines, and substitution can result in various substituted benzohydrazides .
Scientific Research Applications
2,4-Dichloro-N’-(1-(3-(1H-tetraazol-1-YL)phenyl)ethylidene)benzohydrazide is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-N’-(1-(3-(1H-tetraazol-1-YL)phenyl)ethylidene)benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-N-{2-[((2E)-2-{1-[3-(1H-tetraazol-1-YL)phenyl]ethylidene}hydrazino)carbonyl]phenyl}benzamide
- 2,4,6-Trichloro-N’-(1-(3-(1H-tetraazol-1-YL)phenyl)ethylidene)benzohydrazide
Uniqueness
2,4-Dichloro-N’-(1-(3-(1H-tetraazol-1-YL)phenyl)ethylidene)benzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research applications, particularly in the synthesis of complex organic molecules and the study of enzyme interactions .
Properties
CAS No. |
478251-78-4 |
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Molecular Formula |
C16H12Cl2N6O |
Molecular Weight |
375.2 g/mol |
IUPAC Name |
2,4-dichloro-N-[(E)-1-[3-(tetrazol-1-yl)phenyl]ethylideneamino]benzamide |
InChI |
InChI=1S/C16H12Cl2N6O/c1-10(11-3-2-4-13(7-11)24-9-19-22-23-24)20-21-16(25)14-6-5-12(17)8-15(14)18/h2-9H,1H3,(H,21,25)/b20-10+ |
InChI Key |
RACBJIMNTPULTN-KEBDBYFISA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=C(C=C(C=C1)Cl)Cl)/C2=CC(=CC=C2)N3C=NN=N3 |
Canonical SMILES |
CC(=NNC(=O)C1=C(C=C(C=C1)Cl)Cl)C2=CC(=CC=C2)N3C=NN=N3 |
Origin of Product |
United States |
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